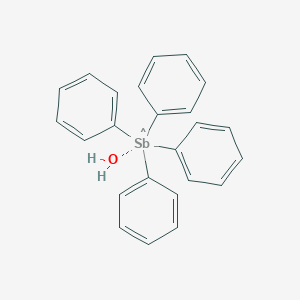![molecular formula C23H20ClN3O4 B012058 4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 100278-32-8](/img/structure/B12058.png)
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide is a chemical compound with the molecular formula C23H20ClN3O4 and a molecular weight of 437.9 g/mol. This compound is known for its unique structure, which includes a chlorobenzamido group and a veratrylidenehydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide typically involves multiple steps. The starting materials are usually p-chlorobenzoic acid and 2-veratrylidenehydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorobenzamido group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide can be compared with other similar compounds such as p-(p-Chlorobenzamido)benzoic acid 2-cinnamylidenehydrazide. While both compounds share a similar core structure, the presence of different substituents (veratrylidene vs. cinnamylidene) can lead to variations in their chemical properties and biological activities. This uniqueness makes p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide a valuable compound for specific research applications .
Properties
CAS No. |
100278-32-8 |
|---|---|
Molecular Formula |
C23H20ClN3O4 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-30-20-12-3-15(13-21(20)31-2)14-25-27-23(29)17-6-10-19(11-7-17)26-22(28)16-4-8-18(24)9-5-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
PDKGFDGPDIYRNG-AFUMVMLFSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Synonyms |
Benzoic acid, 4-((4-chlorobenzoyl)amino)-, ((3,4-dimethoxyphenyl)methy lene)hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)









